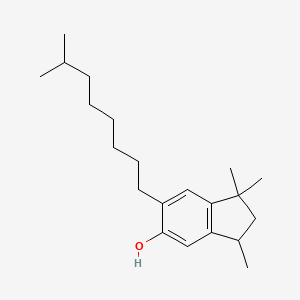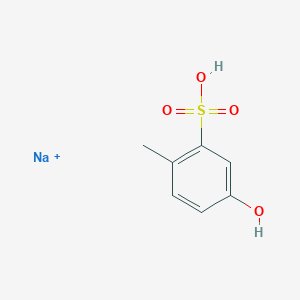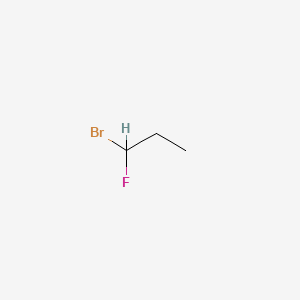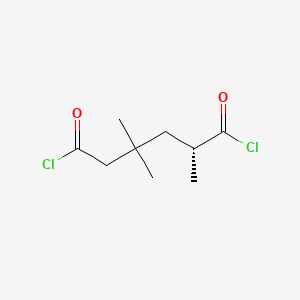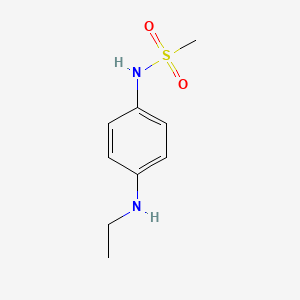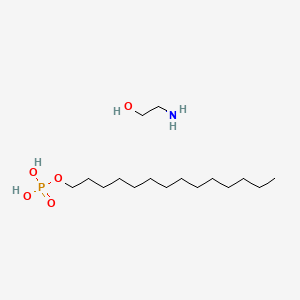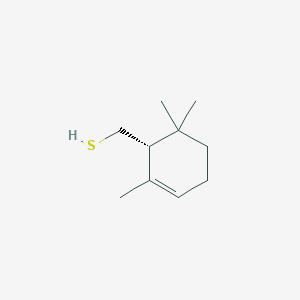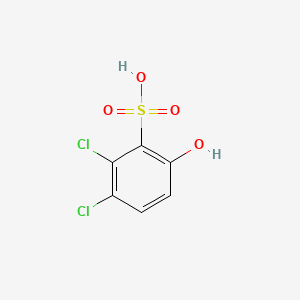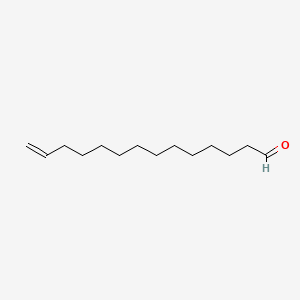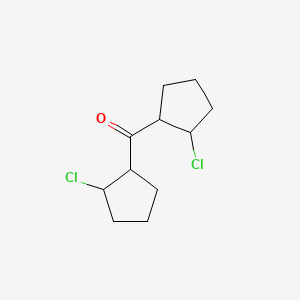
Bis(2-chlorocyclopentyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chlorocyclopentyl) ketone is an organic compound with the molecular formula C11H16Cl2O It is a ketone derivative characterized by the presence of two chlorocyclopentyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorocyclopentyl) ketone typically involves the reaction of 2-chlorocyclopentanone with a suitable reagent under controlled conditions. One common method is the Claisen-Schmidt condensation, where 2-chlorocyclopentanone is reacted with an aldehyde in the presence of a base to form the desired ketone . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chlorocyclopentyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms in the cyclopentyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bis(2-chlorocyclopentyl) ketone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2-chlorocyclopentyl) ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- Bis(2-chlorocyclohexyl) ketone
- Bis(2-chlorocycloheptyl) ketone
- Bis(2-chlorocyclooctyl) ketone
Comparison: Bis(2-chlorocyclopentyl) ketone is unique due to its specific ring size and the presence of chlorine atoms, which influence its reactivity and interaction with other molecules. Compared to its analogs with larger ring sizes, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Propiedades
Número CAS |
71501-41-2 |
|---|---|
Fórmula molecular |
C11H16Cl2O |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
bis(2-chlorocyclopentyl)methanone |
InChI |
InChI=1S/C11H16Cl2O/c12-9-5-1-3-7(9)11(14)8-4-2-6-10(8)13/h7-10H,1-6H2 |
Clave InChI |
XUHWMEBMZCGMMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Cl)C(=O)C2CCCC2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

